5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid physical properties
5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid physical properties
An In-depth Technical Guide to the Physicochemical Properties of 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic Acid
Executive Summary: 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic pipelines, primarily serving as a valuable building block for more complex molecular architectures. Its structure, featuring a carboxylic acid, a Boc-protected amine, and a chlorinated phenyl ring, imparts a unique combination of reactivity and physicochemical characteristics. Understanding these properties is paramount for researchers in drug development and process chemistry, as they directly influence reaction kinetics, purification strategies, formulation, and ultimately, the ADME-Tox profile of derivative compounds.
This guide provides a comprehensive analysis of the core physical properties of 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid. Due to the specificity of this molecule, publicly available experimental data is limited. Therefore, this paper establishes a robust profile through a combination of data from structurally related precursors and predictive analysis based on functional group contributions. Crucially, it also provides detailed, field-proven experimental protocols for the empirical validation of these properties, empowering researchers to generate precise data in their own laboratory settings.
Molecular Profile and Strategic Importance
The rational design of synthetic routes and development of pharmaceutical candidates hinges on a foundational understanding of the starting materials. The title compound's properties are dictated by the interplay of its three primary functional regions: the acidic carboxylic acid, the lipophilic and sterically hindering tert-butoxycarbonyl (Boc) protecting group, and the electron-withdrawing chloro-substituted aromatic ring.
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Chemical Structure:
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IUPAC Name: 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid
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Molecular Formula: C₁₂H₁₄ClNO₄
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Molecular Weight: 271.70 g/mol [1]
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The Rationale for Characterization
A thorough physicochemical characterization is not merely an academic exercise; it is a critical prerequisite for efficient and successful research and development.
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Solubility: Dictates the choice of reaction solvents, purification methods (crystallization, chromatography), and is a foundational element for formulating drug delivery systems.
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Melting Point: A sharp melting point range is a primary indicator of sample purity. It is a critical quality control parameter.
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Acidity (pKa): Governs the molecule's charge state at a given pH. This influences its behavior in biological systems (e.g., membrane permeability, receptor binding) and is crucial for developing separation techniques like solid-phase extraction (SPE) or liquid-liquid extraction.
Core Physicochemical Properties: Data and Predictive Analysis
The properties of 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid can be logically inferred by examining its precursors, 2-chlorobenzoic acid and 5-amino-2-chlorobenzoic acid, and considering the impact of the Boc-group installation.
| Property | 2-Chlorobenzoic Acid | 5-Amino-2-chlorobenzoic acid | 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid (Target Compound) |
| Molecular Weight | 156.57 g/mol [2] | 171.58 g/mol | 271.70 g/mol [1] |
| Melting Point (°C) | 138-142[2] | 184-188 (dec.)[3] | Predicted: >150 °C. The significant increase in molecular weight and potential for strong hydrogen bonding (carbamate N-H, carboxylic acid O-H) suggests a high melting point, likely distinct from its precursors. A sharp range (e.g., 1-2 °C) will indicate high purity. |
| Boiling Point (°C) | 285[2] | 373.3 (at 760 mmHg)[3] | Predicted: >400 °C. High molecular weight and polarity suggest a very high boiling point; the compound will likely decompose before boiling under atmospheric pressure. |
| Acidity (pKa) | 2.89[2][4] | Not available | Predicted: 3.0 - 3.5. The parent 2-chlorobenzoic acid is a relatively strong acid due to the inductive electron-withdrawing effect of the ortho-chloro substituent. The Boc-amino group at the para position to the chlorine is weakly electron-donating, which is expected to slightly decrease the acidity (increase the pKa) of the carboxylic acid. |
| Solubility | Soluble in ethanol, ether, acetone.[5] | Soluble in water.[6] | Predicted: Expected to be soluble in polar organic solvents like DMSO, DMF, methanol, and ethanol. Low solubility in water is anticipated due to the large, lipophilic Boc group. It should readily dissolve in aqueous base (e.g., 5% NaOH, 5% NaHCO₃) via deprotonation of the carboxylic acid.[7] It is predicted to be insoluble in non-polar solvents like hexanes. |
Analytical Characterization Profile
Confirming the identity and purity of 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid requires a multi-technique approach.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet around 1.5 ppm (9H, tert-butyl group), a singlet for the N-H proton (which may be broad), and distinct signals in the aromatic region (7-8 ppm) for the three protons on the phenyl ring.
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¹³C NMR Spectroscopy: Key signals would include the carbonyl carbons of the carboxylic acid (~165-175 ppm) and the carbamate (~150-155 ppm), the carbons of the tert-butyl group, and the six distinct aromatic carbon signals.
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Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretch for the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp N-H stretch from the carbamate (~3300-3500 cm⁻¹), and two distinct C=O stretching bands: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the Boc-carbamate (~1680-1700 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight, showing a molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode corresponding to its molecular formula.
Protocols for Experimental Verification
The following protocols provide standardized, self-validating methodologies for determining the key physical properties.
Protocol: Melting Point Determination
This protocol uses a standard digital melting point apparatus (e.g., MelTemp) to ensure accuracy and reproducibility. The principle relies on slow, controlled heating to observe the precise temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
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Sample Preparation: Ensure the compound is completely dry and finely powdered. A small amount of crystalline sample can be crushed on a watch glass using a spatula.
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Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 2-3 mm.
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Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
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Rapid Initial Scan (Optional but Recommended): Heat the sample rapidly (10-15 °C/min) to determine an approximate melting range. This saves time in subsequent, more precise measurements.
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Precise Measurement: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step.[8]
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Slow Heating: Decrease the heating rate to 1-2 °C per minute.[9]
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Data Recording:
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Record the temperature (T₁) at which the first droplet of liquid appears.
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Record the temperature (T₂) at which the entire sample becomes a clear liquid.
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Reporting: The melting point is reported as the range T₁ - T₂. Repeat the measurement twice for consistency.
Caption: Workflow for accurate melting point determination.
Protocol: Solubility Profile Assessment
This protocol systematically evaluates the compound's solubility in a range of common laboratory solvents, providing a qualitative but highly informative profile.
Methodology:
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Preparation: Dispense approximately 10-20 mg of the compound into a series of clean, dry, labeled test tubes.
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Solvent Addition: To each tube, add 1 mL of a single solvent from the test panel (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexanes, 5% aq. NaOH, 5% aq. HCl).
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Mixing: Agitate each tube vigorously (e.g., using a vortex mixer) for 30-60 seconds.
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Observation: Visually inspect each tube for dissolution.
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Classification:
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Soluble: The solid completely disappears, forming a clear solution.
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Partially Soluble: Some solid remains, but a significant portion has clearly dissolved.
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Insoluble: The solid remains largely unchanged.[10]
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Confirmation for Basic/Acidic Solutions:
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If soluble in 5% NaOH, re-acidify the solution dropwise with 5% HCl. The reappearance of a precipitate confirms that solubility was due to salt formation.[11]
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Protocol: pKa Determination via Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of an acidic or basic compound. It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.
Methodology:
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Solution Preparation: Accurately weigh a sample of the compound (e.g., 50-100 mg) and dissolve it in a suitable solvent mixture (e.g., 50:50 Methanol:Water) in a beaker. The solvent choice is critical for analytes with poor water solubility.
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pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.
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Titration Setup: Place the beaker on a magnetic stir plate with a stir bar. Immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) into the analyte solution.
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Titration:
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Record the initial pH of the solution.
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Add the titrant in small, precise increments (e.g., 0.1 or 0.2 mL).
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After each addition, allow the pH reading to stabilize and record both the added volume and the corresponding pH.
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Continue this process well past the equivalence point (the point of rapid pH change).
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Data Analysis:
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Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
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Determine the volume of titrant required to reach the equivalence point (V_eq), which is the midpoint of the steepest part of the curve.
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The pKa is the pH value at the half-equivalence point (V_eq / 2). At this point, the concentrations of the acidic form and its conjugate base are equal.[12]
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Caption: Workflow for pKa determination via potentiometric titration.
Safety, Handling, and Storage
While specific toxicology data for 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid is not available, prudent laboratory practice dictates handling it based on the hazards of its parent structures. The related compounds, 2-chlorobenzoic acid and various aminobenzoic acids, are classified as irritants.[13][14]
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Handling:
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Storage:
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Disposal:
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Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
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Conclusion
5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid is a key synthetic intermediate whose utility is maximized when its physical properties are well understood. This guide has established a robust physicochemical profile based on predictive analysis from its constituent functional groups and provided detailed, actionable protocols for its empirical determination. The data and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to confidently and efficiently utilize this compound in their synthetic and developmental workflows.
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